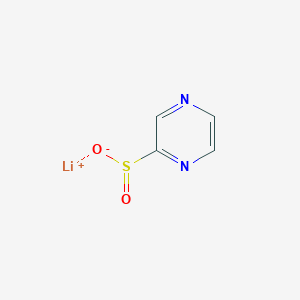
Lithium pyrazine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium pyrazine-2-sulfinate is an organosulfur compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion and a pyrazine ring substituted with a sulfinate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium pyrazine-2-sulfinate typically involves the reaction of pyrazine-2-sulfinic acid with a lithium base. One common method is the neutralization of pyrazine-2-sulfinic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product. The reaction can be represented as follows: [ \text{Pyrazine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated crystallization techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Lithium pyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed:
Oxidation: Pyrazine-2-sulfonate.
Reduction: Pyrazine-2-thiol.
Substitution: Various alkyl or aryl pyrazine-2-sulfinates.
Scientific Research Applications
Lithium pyrazine-2-sulfinate has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of lithium pyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the lithium ion can influence cellular processes by modulating ion channels and signaling pathways. The compound’s effects are mediated through pathways involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are known targets of lithium .
Comparison with Similar Compounds
- Sodium pyrazine-2-sulfinate
- Potassium pyrazine-2-sulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Lithium pyrazine-2-sulfinate is unique due to the presence of the lithium ion, which imparts distinct reactivity and biological activity compared to its sodium and potassium counterparts. The pyrazine ring also provides additional sites for functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C4H3LiN2O2S |
|---|---|
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;pyrazine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI Key |
GVKQQIFFKJQAGM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=C(C=N1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















